molecular formula C16H20N2O B2675325 N-(1-cyanocyclobutyl)-3-(2,4-dimethylphenyl)propanamide CAS No. 1252417-93-8

N-(1-cyanocyclobutyl)-3-(2,4-dimethylphenyl)propanamide

Cat. No.: B2675325
CAS No.: 1252417-93-8
M. Wt: 256.349
InChI Key: TWBJHDZHGWSTRD-UHFFFAOYSA-N
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Description

N-(1-cyanocyclobutyl)-3-(2,4-dimethylphenyl)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a cyanocyclobutyl group attached to a propanamide backbone, with a 2,4-dimethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclobutyl)-3-(2,4-dimethylphenyl)propanamide typically involves the following steps:

    Formation of the cyanocyclobutyl intermediate: This can be achieved through the reaction of cyclobutylamine with cyanogen bromide under controlled conditions.

    Coupling with 2,4-dimethylphenylpropanoic acid: The intermediate is then reacted with 2,4-dimethylphenylpropanoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters would be essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclobutyl)-3-(2,4-dimethylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanocyclobutyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclobutyl)-3-(2,4-dimethylphenyl)propanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanocyclobutyl)-3-(2,4-dimethylphenyl)acetamide
  • N-(1-cyanocyclobutyl)-3-(2,4-dimethylphenyl)butanamide
  • N-(1-cyanocyclobutyl)-3-(2,4-dimethylphenyl)pentanamide

Uniqueness

N-(1-cyanocyclobutyl)-3-(2,4-dimethylphenyl)propanamide is unique due to its specific structural features, such as the cyanocyclobutyl group and the 2,4-dimethylphenyl substituent. These structural elements can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

N-(1-cyanocyclobutyl)-3-(2,4-dimethylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-12-4-5-14(13(2)10-12)6-7-15(19)18-16(11-17)8-3-9-16/h4-5,10H,3,6-9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBJHDZHGWSTRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCC(=O)NC2(CCC2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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